CYP3A5 Inhibition: Potency Relative to Common Imidazole Antifungals
This compound demonstrates time-dependent inhibition of recombinant human CYP3A5 with an IC₅₀ of 1.56 μM (1,560 nM) when pre-incubated for 30 minutes in the presence of NADPH, using midazolam as the probe substrate and LC-MS/MS for quantification [1]. This inhibitory potency is intermediate compared to the broad-spectrum antifungal imidazole miconazole, which exhibits a much stronger CYP3A4 IC₅₀ of 0.14 μM (140 nM) in human liver microsomes [2]. The ~11-fold lower potency of this compound against CYP3A5 suggests a potentially improved therapeutic window for applications where moderate CYP inhibition is desired without the profound metabolic liabilities associated with potent antifungal azoles.
| Evidence Dimension | CYP3A5 inhibition potency |
|---|---|
| Target Compound Data | IC₅₀ = 1.56 μM (1,560 nM) [time-dependent inhibition] |
| Comparator Or Baseline | Miconazole: IC₅₀ = 0.14 μM (140 nM) [CYP3A4, reversible inhibition] |
| Quantified Difference | Target compound is ~11-fold less potent (higher IC₅₀) than miconazole. |
| Conditions | Target: Recombinant human CYP3A5 + NADPH pre-incubation (30 min) + midazolam substrate (LC-MS/MS). Comparator: Human liver microsomes + tolbutamide hydroxylation assay. |
Why This Matters
Procurement of this specific compound is essential for studies requiring a less potent CYP inhibitor to avoid confounding metabolic suppression, as generic substitution with miconazole would yield a >10-fold difference in enzyme inhibition.
- [1] BindingDB. (n.d.). BDBM50584760: Time dependent inhibition of recombinant human CYP3A5 (IC₅₀ = 1.56E+3 nM). View Source
- [2] PMC. (2017). Table 1: CYP3A4 RI IC50 (μM) for miconazole. In Effect of antifungal drugs on cytochrome P450 (CYP) 2C9, CYP2C19, and CYP3A4 activities in human liver microsomes. View Source
